

Application Notes & Protocols: A Guide to Selective Acylation of Polyfunctional Molecules

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B066318

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemist's Dilemma with Polyfunctional Molecules

In the intricate world of organic synthesis, particularly in drug discovery and natural product chemistry, molecules are rarely simple. They are often adorned with a multitude of functional groups—hydroxyls, amines, thiols, and more. While this polyfunctionality is key to their biological activity, it presents a significant challenge for the synthetic chemist. How does one modify a single functional group with precision, leaving others untouched? This is the central question addressed by selective acylation.

Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation for creating esters and amides, which are ubiquitous in pharmaceuticals and biomolecules. However, when a molecule possesses multiple nucleophilic sites, a simple acylation attempt often results in a complex, inseparable mixture of products. Achieving selectivity—whether it's chemoselectivity (distinguishing between different types of functional groups, like an amine vs. an alcohol) or regioselectivity (distinguishing between similar groups at different positions, like a primary vs. a secondary alcohol)—is paramount.

This guide moves beyond a simple listing of reagents. It is structured to provide a strategic overview of the modern approaches to selective acylation, explaining the mechanistic

principles that govern success. We will explore the classic protecting-group strategies, delve into the elegance of catalyst-controlled reactions that can defy inherent reactivity, and examine the unparalleled specificity of enzymatic methods. Each section is designed to arm you, the researcher, with the knowledge to not only follow a protocol but to understand, adapt, and troubleshoot it.

Pillar 1: Foundational Principles of Selectivity

Success in selective acylation hinges on understanding and manipulating the subtle differences in the reactivity of functional groups. This reactivity is governed by a combination of steric and electronic factors.

- **Inherent Nucleophilicity:** In the absence of controlling factors, the intrinsic reactivity of functional groups dictates the outcome. For the most common groups, this order is generally: Amine > Primary Alcohol > Secondary Alcohol. Therefore, to acylate an alcohol in the presence of an amine is a significant challenge that requires specialized methods.[\[1\]](#)
- **Steric Effects:** The three-dimensional space around a reactive site plays a crucial role. A bulky acylating agent (e.g., pivaloyl chloride) will preferentially react with a sterically unhindered functional group, such as a primary alcohol, over a more crowded secondary or tertiary alcohol.[\[2\]](#)[\[3\]](#)[\[4\]](#) Conversely, a bulky substrate can direct a small acylating agent to its most accessible site.
- **Electronic Effects:** The local electronic environment influences a group's nucleophilicity. Electron-donating groups nearby will increase nucleophilicity, while electron-withdrawing groups will decrease it.[\[4\]](#)[\[5\]](#) These effects can be exploited to differentiate between otherwise similar hydroxyl or amino groups.
- **Reaction Parameters:** Factors like solvent and temperature are critical. Low temperatures often enhance selectivity by amplifying small energetic differences between competing reaction pathways.[\[6\]](#)

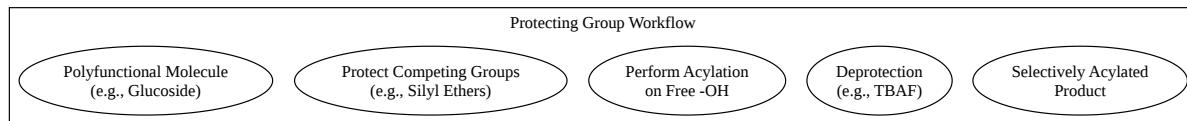
Pillar 2: Strategic Approaches & Field-Proven Protocols

We will explore three primary strategies for achieving selective acylation, moving from the traditional to the cutting-edge.

Strategy I: The Workhorse - Protecting Group Chemistry

This is the classical and most established approach. The logic is straightforward: physically block all reactive sites except the one intended for acylation. While robust and reliable, this strategy often involves multiple protection and deprotection steps, which can lower the overall yield and atom economy.

Causality of Experimental Choices: The choice of protecting group is critical and must be "orthogonal"—that is, it must be stable to the acylation conditions and removable under conditions that do not affect the newly installed acyl group.^[7] For example, a silyl ether is stable to basic acylation conditions but can be selectively removed with a fluoride source.^{[8][9]}



[Click to download full resolution via product page](#)

Caption: Workflow for a protecting group-based selective acylation.

Protocol 1: Selective Acylation of a Secondary Alcohol via Primary Alcohol Protection

This protocol demonstrates the use of a bulky silyl ether to selectively protect a primary alcohol, enabling the acylation of a secondary one.

- Protection: Dissolve the polyol (e.g., a diol with one primary and one secondary alcohol, 1.0 equiv) in anhydrous dichloromethane (DCM). Add imidazole (1.5 equiv) and cool the solution to 0 °C.
- Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete

consumption of the starting material.

- Work-up: Quench the reaction with saturated aqueous NaHCO_3 solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate under reduced pressure. Purify by column chromatography to isolate the TBDPS-protected alcohol.
- Acylation: Dissolve the purified protected alcohol (1.0 equiv) in anhydrous DCM. Add triethylamine (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool to 0 °C.
- Add the desired acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 equiv) dropwise. Stir at room temperature until the reaction is complete by TLC.
- Deprotection: Concentrate the reaction mixture. Dissolve the crude product in tetrahydrofuran (THF) and add tetra-n-butylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF). Stir at room temperature until the silyl group is cleaved.
- Final Purification: Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the selectively acylated product.

Protecting Group	Introduction Reagent	Common Removal Conditions	Stability
Acetyl (Ac)	Acetic Anhydride, Pyridine	$\text{K}_2\text{CO}_3/\text{MeOH}$; aq. HCl or NaOH[10]	Stable to acid (mild), oxidation
Benzyl (Bn)	Benzyl Bromide, NaH	H_2 , Pd/C (Hydrogenolysis)	Stable to acid, base, oxidation
TBDMS	TBDMS-Cl, Imidazole	TBAF; Acetic Acid/ H_2O	Stable to base, mild acid
Pivaloyl (Piv)	Pivaloyl Chloride, Pyridine	DIBAL-H; NaOH/MeOH	More stable than other acyl groups[8]

Table 1: Common protecting groups for hydroxyl functions and their lability.

Strategy II: Catalyst-Controlled Acylation

This modern approach avoids lengthy protection-deprotection sequences by using a catalyst to direct the acylation to a specific site, often overriding the molecule's inherent reactivity patterns. [11][12] The catalyst forms a transient, non-covalent complex with the substrate, positioning the acylating agent for a site-selective reaction.

Causality of Experimental Choices: The catalyst's structure is designed to recognize specific features of the substrate, such as the spatial arrangement of hydroxyl groups. For example, a borinic acid catalyst can reversibly bind to a cis-1,2-diol in a carbohydrate, activating one hydroxyl group for acylation over all others.[13]

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for catalyst-controlled selective acylation.

A. Organocatalysis: The Power of Small Molecules

- **Chiral 4-Aminopyridines and Peptides:** Standard DMAP is a highly effective acylation catalyst but generally lacks selectivity. By attaching it to a chiral scaffold or a peptide chain, chemists have created "tailor-made" catalysts.[14] The peptide backbone forms hydrogen bonds with the substrate, creating a binding pocket that exposes only one specific hydroxyl group to the catalytic DMAP moiety.
- **N-Heterocyclic Carbenes (NHCs):** NHCs have emerged as powerful catalysts capable of reversing innate chemoselectivity. They can activate an alcohol by forming a strong hydrogen bond, increasing its nucleophilicity to the point where it can be acylated even in the presence of a more nucleophilic amine.[15][16]
- **Boron-Based Catalysts:** Borinic and boronic acids are particularly effective for the regioselective acylation of carbohydrates.[13] They form a reversible covalent bond with a diol, creating a boronate ester that activates one of the hydroxyls for subsequent acylation. [17]

Protocol 2: Organocatalytic 4-O-Acylation of Octyl β -D-glucopyranoside

This protocol is a prime example of catalyst control, achieving acylation at the secondary C(4)-OH, defying the inherent preference for the primary C(6)-OH.[6]

- Preparation: To a solution of octyl β -D-glucopyranoside (1.0 equiv) in a suitable solvent like THF, add the organocatalyst (e.g., a chiral 4-pyrrolidinopyridine derivative, 1-10 mol%).
- Reaction: Cool the mixture to the specified temperature (e.g., 0 °C) to enhance selectivity.[6] Add the acylating agent (e.g., isobutyric anhydride, 1.1 equiv) dropwise.
- Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within a few hours.
- Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated.
- Isolation: Purify the residue by silica gel column chromatography to isolate the desired 4-O-acylated product. High regioselectivity (up to 99:1) can be achieved with this method.[6]

B. Metal-Based Catalysis

- Zinc Clusters: Tetranuclear zinc clusters have been shown to act as artificial enzymes, catalyzing the highly chemoselective O-acylation of amino alcohols. The zinc ions are believed to coordinate to the hydroxyl group, enhancing its reactivity while the amine remains unreactive.[1]
- Organotin Reagents: The formation of stannylene acetals from diols using reagents like dibutyltin oxide is a classic method for regioselectively activating one hydroxyl group over another for acylation, alkylation, or oxidation.

Substrate Type	Catalyst System	Typical Selectivity	Reference
Glucopyranoside	Chiral 4-Pyrrolidinopyridine	C(4)-OH (Secondary) over C(6)-OH (Primary)	[6]
Pyranosides	Oligopeptide Catalysts	C(3)-OH	[18]
Carbohydrates	Diarylborinic Acid	cis-Diol motifs, equatorial position	[13][17]
Amino Alcohols	N-Heterocyclic Carbene (NHC)	O-Acylation over N-Acylation	[15][16]
Steroidal Diol	Chiral Phosphoric Acids (CPAs)	Site-selective acylation based on catalyst pocket	[19][20]

Table 2: Examples of catalyst-controlled regioselective acylation.

Strategy III: Enzymatic Acylation: Nature's Solution

For ultimate selectivity, chemists often turn to nature's catalysts: enzymes. Lipases and proteases, in particular, can catalyze acyl transfer reactions with exceptional chemo- and regioselectivity under very mild conditions.[21]

Causality of Experimental Choices: The high selectivity of enzymes stems from their well-defined three-dimensional active site.[22] A substrate must fit into this site in a specific orientation for the reaction to occur, ensuring that only one functional group is positioned correctly for acylation. The choice of enzyme and reaction medium (often a non-polar organic solvent to minimize competing hydrolysis) is crucial for success.[21][23]

[Click to download full resolution via product page](#)

Caption: Typical experimental workflow for enzymatic acylation.

Protocol 3: Lipase-Catalyzed Regioselective Acylation of a Polyol

This general protocol can be adapted for various polyols, including carbohydrates and flavonoids.[\[24\]](#)

- Enzyme Preparation: Use an immobilized lipase (e.g., Novozym 435 from *Candida antarctica*) for ease of recovery and reuse. Dry the enzyme under vacuum before use if necessary.
- Reaction Setup: Dissolve the polyol substrate (1.0 equiv) and the acyl donor (e.g., a vinyl ester like vinyl acetate, 3-5 equiv) in a suitable organic solvent (e.g., 2-methyl-2-butanol or acetonitrile). Using a vinyl ester is advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
- Initiation: Add the immobilized lipase (e.g., 20-50 mg per 100 mg of substrate) to the solution.
- Incubation: Incubate the mixture in a shaker at a controlled temperature (typically 40-60 °C).
- Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or HPLC.
- Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
- Isolation: Evaporate the solvent from the filtrate and purify the product by silica gel column chromatography.

Pillar 3: Troubleshooting and Practical Insights

Problem	Potential Cause(s)	Suggested Solution(s)
Low or No Reaction	<ul style="list-style-type: none">- Inactive acylating agent (hydrolyzed).- Catalyst is poisoned or inactive.- Insufficiently reactive alcohol/amine.	<ul style="list-style-type: none">- Use freshly opened or distilled acylating agent.- Use a higher catalyst loading or a more active catalyst (e.g., DMAP).- For stubborn alcohols, use a more reactive acyl chloride instead of an anhydride.
Poor Selectivity	<ul style="list-style-type: none">- Reaction temperature is too high.- Catalyst loading is incorrect.- Steric/electronic differentiation is insufficient.	<ul style="list-style-type: none">- Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Titrate the catalyst loading; sometimes less catalyst is more selective.- Switch to a more sterically demanding acylating agent (e.g., Piv-Cl) or a more selective catalyst system (e.g., enzymatic).
Acyl Migration	<ul style="list-style-type: none">- Basic or acidic conditions during work-up or purification.- Thermally induced migration.	<ul style="list-style-type: none">- Maintain neutral conditions during work-up and purification.- Use silica gel that has been neutralized with triethylamine.- Avoid excessive heating.
Multiple Acylations	<ul style="list-style-type: none">- Excess acylating agent used.- Reaction time is too long.	<ul style="list-style-type: none">- Use closer to stoichiometric amounts of the acylating agent (e.g., 1.05-1.1 equiv).- Monitor the reaction closely and stop it as soon as the starting material is consumed.

Table 3: A troubleshooting guide for common issues in selective acylation.

Conclusion and Future Outlook

The selective acylation of polyfunctional molecules has evolved from a field dominated by laborious protection-deprotection schemes to one where elegant, catalyst-driven solutions are increasingly common. For the modern researcher, understanding the interplay of steric, electronic, and catalytic effects is essential for designing efficient and high-yielding synthetic routes. Organocatalysis and biocatalysis now offer powerful tools to achieve selectivities that were previously unimaginable, enabling the late-stage functionalization of complex natural products and the streamlined synthesis of novel drug candidates.[\[25\]](#)[\[26\]](#) The future will undoubtedly bring catalysts with even greater precision, perhaps inspired by the intricate machinery of natural enzymes, further blurring the line between synthetic chemistry and biology.

References

- Kawabata, T., Muramatsu, W., Nishio, T., Shibata, T., & Schedel, H. (2007). A nonenzymatic one-step procedure for the chemo- and regioselective acylation of carbohydrates. *Journal of the American Chemical Society*, 129(42), 12890–12895. [\[Link\]](#)
- Ishihara, K. (2016). Organocatalytic Site-Selective Acylation of Carbohydrates and Polyol Compounds. *Top Curr Chem (Z)*, 372, 203-232. [\[Link\]](#)
- Ueda, Y., & Kawabata, T. (2016). Organocatalytic site-selective diversification of 10-deacetylbaicalin III. *Chemical & Pharmaceutical Bulletin*, 64(7), 907-912. [\[Link\]](#)
- Ueda, Y., & Kawabata, T. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaicalin III. *Chemical & Pharmaceutical Bulletin*, 64(7), 907-12. [\[Link\]](#)
- Ace Chemistry. (n.d.).
- Garegg, P. J., Hultberg, H., & Wallin, S. (1984). Regioselective alkylation and acylation of carbohydrates engaged in metal complexes.
- Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Study.com. [\[Link\]](#)
- Du, Y., Jia, F., Tu, S., & Li, G. (2011). Regioselective acetylation of carbohydrates and diols catalyzed by tetramethyl-ammonium hydroxide in water. *Green Chemistry*, 13(10), 2652-2655. [\[Link\]](#)
- Seitz, A., Wende, R. C., Roesner, E., Niedek, D., Topp, C., Colgan, A. C., McGarrigle, E. M., & Schreiner, P. R. (2021). Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. *The Journal of Organic Chemistry*, 86(5), 3907–3922. [\[Link\]](#)
- Zhang, Q., Ronson, T. K., & Nitschke, J. R. (2018). Size-Selective Catalytic Polymer Acylation with a Molecular Tetrahedron. *Journal of the American Chemical Society*, 140(41), 13180-13184. [\[Link\]](#)

- Taylor, M. S., & Jacobsen, E. N. (2006). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. *Journal of the American Chemical Society*, 128(12), 4164–4169. [\[Link\]](#)
- Wegner, J., Ley, S. V., Kirschning, A., & Klippel, S. (2011). Site-Selective Acylations with Tailor-Made Catalysts. *Angewandte Chemie International Edition*, 50(41), 9220-9223. [\[Link\]](#)
- De, C. K., Mahat, Y., & Seidel, D. (2010). N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. *Chemical Science*, 1(3), 366-370. [\[Link\]](#)
- ResearchGate. (n.d.). Chemoselective acylation of alcohols in the presence of amines catalysed by a tetranuclear zinc cluster. [\[Link\]](#)
- Mouri, S., Fushimi, M., & Oshima, K. (2007). Enzyme-Like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster. *Journal of the American Chemical Society*, 129(40), 12518–12523. [\[Link\]](#)
- Zhang, Q., Ronson, T. K., & Nitschke, J. R. (2018). Size-selective Catalytic Polymer Acylation with a Molecular Tetrahedron. *Journal of the American Chemical Society*, 140(41), 13180-13184. [\[Link\]](#)
- Kawabata, T. (2017). Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C-H Amination. *The Journal of Organic Chemistry*, 82(19), 9949–9963. [\[Link\]](#)
- Testbook. (n.d.). Understanding Acylation: Mechanism, Reactions, and Examples. [Testbook.com](#). [\[Link\]](#)
- Nandi, M., & Banik, B. K. (2006). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. *Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry*, 45B(3), 727-731. [\[Link\]](#)
- Liao, W.-J., Lin, S.-Y., Kuo, Y.-S., & Hsieh, C.-H. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. *Organic Letters*, 24(23), 4252–4256. [\[Link\]](#)
- Maki, B. E., Chan, A., & Scheidt, K. A. (2009). NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. *Organic Letters*, 11(20), 4520–4523. [\[Link\]](#)
- Kim, D. W., & Park, C. H. (2016). Selective O-Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18-Crown-6. *Bulletin of the Korean Chemical Society*, 37(8), 1319-1322. [\[Link\]](#)
- Chem-Station. (2014, April 3). Acyl Protective Groups.
- BYJU'S. (n.d.).
- Roswanda, R., Sirampun, A. D., Mukti, R. R., & Mujahidin, D. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
- van der Padt, A. (1994). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. *Wageningen University & Research*. [\[Link\]](#)

- Google Patents. (n.d.). ES2393673T3 - Enzymatic synthesis of polyol acrylates.
- Li, Y., & Dong, C.-M. (2020). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. *Chemical Reviews*, 120(18), 9947-10005. [\[Link\]](#)
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [\[Link\]](#)
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [\[Link\]](#)
- Engle, K. M., & Lu, G. (2019). Site-selective acylation of natural products with BINOL-derived phosphoric acids.
- Ueda, Y. (2016). [Final-stage Site-selective Acylation for the Total Synthesis of Natural Glycosides]. *Yakugaku Zasshi*, 136(12), 1631-1639. [\[Link\]](#)
- Engle, K. M., & Lu, G. (2019). Site-Selective Acylation of Natural Products with BINOL-Derived Phosphoric Acids.
- Ueda, Y., Kawabata, T., & Furuta, T. (2021). Boronic Acid-Catalyzed Final-Stage Site-Selective Acylation for the Total Syntheses of O-3'-Acyl Bisabolol β -D-Fucopyranoside Natural Products and Their Analogues. *Chemical and Pharmaceutical Bulletin*, 69(3), 264-272. [\[Link\]](#)
- Ghailane, T. (2007). Study of the selective enzymatic acylation of multifunctional compounds : Application to pseudo-ceramide synthesis.
- University of Bristol. (n.d.). Protecting Groups. University of Bristol. [\[Link\]](#)
- Gorski, A., et al. (2019). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. *Organic Chemistry Frontiers*, 6(18), 3344-3351. [\[Link\]](#)
- Plou, F. (2024, February 14). A strategy for the enzymatic acylation of polyphenols.
- He, K., et al. (2022). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function.
- Deng, H., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
- Organic Chemistry Portal. (n.d.). Acetyl Protection. Organic Chemistry Portal. [\[Link\]](#)
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Bergeron, R. J., & Garlich, J. R. (1984). High yield selective acylation of polyamines: proton as protecting group. *Journal of the American Chemical Society*, 106(10), 3049-3050. [\[Link\]](#)
- Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [\[Link\]](#)
- Azim, A., et al. (2021). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. *Polymers*, 13(16), 2743. [\[Link\]](#)
- Pediaa. (2019, December 2). Difference Between Electronic and Steric Effects. Pediaa.com. [\[Link\]](#)

- dos Santos, A. C., et al. (2022). A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins. *Critical Reviews in Food Science and Nutrition*, 62(6), 1547-1560. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. differencebetween.com [differencebetween.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. academic.oup.com [academic.oup.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 11. Organocatalytic Site-Selective Acylation of Carbohydrates and Polyol Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-Selective Acylations with Tailor-Made Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Site-selective acylation of natural products with BINOL-derived phosphoric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. edepot.wur.nl [edepot.wur.nl]
- 22. mdpi.com [mdpi.com]
- 23. ES2393673T3 - Enzymatic synthesis of polyol acrylates - Google Patents [patents.google.com]
- 24. Francisco Plou Lab: A strategy for the enzymatic acylation of polyphenols [franciscoploulab.eu]
- 25. Organocatalytic Site-Selective Acylation of 10-Deacetylbaicatin III [jstage.jst.go.jp]
- 26. [Final-stage Site-selective Acylation for the Total Synthesis of Natural Glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: A Guide to Selective Acylation of Polyfunctional Molecules]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066318#selective-acylation-protocols-for-polyfunctional-molecules>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com